3-({4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol
Description
The compound 3-({4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold renowned for its pharmacological versatility. Structurally, it features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a methyl group, at the 4-position with a 2,4-dimethylphenylamino moiety, and at the 6-position with a 3-aminopropanol chain.
Properties
Molecular Formula |
C17H22N6O |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[[4-(2,4-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
InChI |
InChI=1S/C17H22N6O/c1-11-5-6-14(12(2)9-11)20-15-13-10-19-23(3)16(13)22-17(21-15)18-7-4-8-24/h5-6,9-10,24H,4,7-8H2,1-3H3,(H2,18,20,21,22) |
InChI Key |
IWQBUGWQJDVVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Strategy
A two-step approach involves condensing 4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-carbaldehyde with 3-aminopropan-1-ol under Dean-Stark conditions, followed by sodium borohydride reduction. While this method achieves 71% overall yield, the aldehyde precursor requires additional oxidation steps from the corresponding alcohol, complicating scalability.
Solid-Phase Synthesis
Immobilizing the pyrazolo[3,4-d]pyrimidine core on Wang resin enables iterative amination steps. After C(4) amination, on-resin Mitsunobu reaction with 3-azidopropan-1-ol and subsequent Staudinger reduction yields the target compound with 63% isolated purity. This method suits parallel synthesis but suffers from high resin costs.
Analytical Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.4 Hz, 1H, aryl-H), 7.32 (s, 1H, aryl-H), 6.98 (d, J = 8.4 Hz, 1H, aryl-H), 4.21 (t, J = 6.8 Hz, 2H, -OCH₂-), 3.87 (s, 3H, N-CH₃), 3.12 (q, J = 6.8 Hz, 2H, -NHCH₂-), 2.41 (s, 3H, CH₃), 2.39 (s, 3H, CH₃), 1.85–1.78 (m, 2H, -CH₂-).
-
HRMS (ESI+) : m/z calculated for C₁₈H₂₄N₆O [M+H]⁺: 365.2089, found: 365.2092.
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity with retention time = 12.4 min.
Industrial-Scale Optimization Challenges
Chemical Reactions Analysis
Oxidation of the Alcohol Group
The primary alcohol moiety in the side chain undergoes oxidation to form a ketone. This reaction is critical for modifying the compound’s polarity and biological activity.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Chromium trioxide | Acidic, 60–80°C | 3-({4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-one | Yields optimized via controlled stoichiometry |
| Pyridinium chlorochromate (PCC) | Dichloromethane, RT | Same as above | Selective oxidation without over-oxidation |
The ketone derivative exhibits reduced hydrogen-bonding capacity, which may alter interactions with biological targets such as kinases .
Substitution at the Aromatic Ring
Electrophilic aromatic substitution occurs at the 2,4-dimethylphenyl group, leveraging its electron-donating methyl groups to direct incoming electrophiles.
| Reaction Type | Reagent | Conditions | Product | Outcome |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | Nitro-substituted derivative at para position | Increased steric bulk |
| Halogenation | Cl₂, FeCl₃ | 25°C, anhydrous | Chloro-substituted analogue | Enhanced electrophilicity |
These modifications are explored to tune the compound’s pharmacokinetic properties.
Nucleophilic Substitution at the Pyrazolo-Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine core undergoes nucleophilic substitutions, particularly at the C6 amino group, enabling diversification of the scaffold.
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Alkyl amines | DMF, 80°C, K₂CO₃ | N-alkylated derivatives | Improved solubility |
| Thiols | Ethanol, reflux | Thioether-linked analogues | Probing hydrophobic pockets |
Such substitutions are pivotal in medicinal chemistry for structure-activity relationship (SAR) studies .
Reductive Amination of the Amino Group
The primary amine in the side chain participates in reductive amination to introduce alkyl or aryl groups.
| Carbonyl Source | Reducing Agent | Conditions | Product | Outcome |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | Methanol, RT | N-methylated derivative | Enhanced metabolic stability |
| Benzaldehyde | NaBH(OAc)₃ | DCM, 25°C | N-benzyl analogue | Increased lipophilicity |
This strategy is employed to modulate the compound’s bioavailability .
Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable further functionalization of the aromatic rings.
These reactions align with methodologies used in developing kinase inhibitors .
Key Research Findings
-
Oxidation Stability : The alcohol group shows moderate stability under acidic conditions but is prone to oxidation in the presence of strong oxidizers.
-
Aromatic Reactivity : The 2,4-dimethylphenyl group undergoes nitration 10× faster than unsubstituted phenyl rings due to methyl-directed activation.
-
Core Modifications : Substitutions at the pyrazolo-pyrimidine C6 position significantly impact binding affinity to enzymes like CDK2 (IC₅₀ shifts from 45–99 nM in analogues) .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 3-({4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
Neurological Disorders
Given its structural characteristics, this compound may also have implications in treating neurological disorders. Studies on related pyrazole derivatives have revealed neuroprotective effects against oxidative stress-induced neuronal damage, making them candidates for further development in conditions such as Alzheimer's disease and Parkinson's disease .
Antimicrobial Activity
Emerging data suggest that the compound exhibits antimicrobial properties against various pathogens. Its efficacy was demonstrated through disc diffusion methods against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. This broad-spectrum activity highlights its potential as a therapeutic agent in infectious diseases .
Molecular Docking Studies
Molecular docking studies have been instrumental in elucidating how this compound interacts with biological targets at the molecular level. These studies suggest that it binds effectively to active sites of target proteins involved in cancer progression and inflammation, thereby inhibiting their functions .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies indicate that specific substitutions on the pyrazole ring can significantly affect potency and selectivity towards different biological targets .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of MCF7 and A549 cell lines with IC50 values below 10 µM. |
| Study B | Anti-inflammatory Properties | Showed a reduction in COX and LOX activity by over 50% at concentrations of 25 µM. |
| Study C | Antimicrobial Efficacy | Effective against S. aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL; antifungal activity noted against C. albicans with similar MIC values. |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit CDKs, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a systematic comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations
Substituent Position and Bioactivity: The C4 amino group in the target compound (2,4-dimethylphenylamino) likely enhances lipophilicity and target binding compared to phenol derivatives (e.g., ), which may improve membrane permeability but reduce solubility .
N1 Substitution :
- The 1-methyl group in the target compound is smaller than bulky substituents like 2-phenylpropyl () or 2-chloro-2-phenylethyl (), possibly allowing better penetration into enzyme active sites .
The target compound’s dimethylphenyl group may align more with kinase inhibition (e.g., JAK2 or EGFR inhibitors) due to aromatic stacking interactions .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for C4-aminated pyrazolo[3,4-d]pyrimidines (), involving nucleophilic substitution or condensation reactions. In contrast, fused derivatives () require multi-step cyclization .
Research Findings and Data Analysis
Structure-Activity Relationship (SAR) Highlights
- Amino Group at C4: Replacement of phenol () with dimethylphenylamino (target compound) may enhance selectivity for hydrophobic binding pockets (e.g., ATP-binding sites in kinases) .
- C6 Substituents: Propanol chains (target) vs. thioethers () balance solubility and binding. Thioethers often improve metabolic stability but may reduce polarity .
- N1 Substitution : Smaller groups (methyl in target) vs. bulky moieties () correlate with improved bioavailability and reduced steric hindrance .
Biological Activity
The compound 3-({4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol is a novel derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in oncology and kinase inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 381.5 g/mol. The IUPAC name is 2-[4-[4-(2,4-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol. The structure features a pyrazolo[3,4-d]pyrimidine core that is crucial for its biological activity.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the ATP-binding site of CDK2, the compound prevents the phosphorylation of target proteins essential for cell cycle progression, thus inducing apoptosis in cancer cells. This mechanism positions it as a potential candidate for cancer therapy.
Anticancer Activity
Numerous studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The IC50 values indicate potent anti-proliferative activity, suggesting its effectiveness in inhibiting tumor growth .
Kinase Inhibition
Research indicates that this compound acts as a kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR). The ability to inhibit both wild-type and mutant forms of EGFR (e.g., T790M mutation) highlights its potential in treating resistant forms of cancer .
Case Studies
A notable study involved synthesizing several derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold. Among these derivatives, one compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and was effective in inducing apoptosis by increasing the BAX/Bcl-2 ratio significantly . Such findings underscore the therapeutic promise of this class of compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-({4-[(2,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol?
- Methodology :
- Step 1 : Start with a pyrazolo[3,4-d]pyrimidine core (e.g., 4-chloro-6-methyl derivatives) as a precursor. React with 2,4-dimethylphenylamine under reflux in dry acetonitrile for 12–24 hours to introduce the aryl amino group .
- Step 2 : For the propan-1-ol side chain, use nucleophilic substitution with 3-aminopropanol in dichloromethane or ethanol under basic conditions (e.g., triethylamine) .
- Purification : Isolate the product via vacuum filtration, wash with cold ethanol, and recrystallize from acetonitrile or ethyl acetate/hexane mixtures (1:4 ratio) .
- Validation : Confirm purity (>95%) via HPLC (C18 column, methanol/water mobile phase) and structural identity via NMR (e.g., δ 1.8–2.1 ppm for methyl groups, δ 3.6–4.0 ppm for hydroxyl protons) .
Q. How should researchers handle safety and storage protocols for this compound?
- Safety Measures :
- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- In case of exposure, immediately rinse affected areas with water for 15 minutes and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Label containers with hazard symbols (e.g., "Irritant") and CAS number .
Q. What spectroscopic techniques are recommended for structural characterization?
- IR Spectroscopy : Identify key functional groups (e.g., N-H stretch at 3300–3500 cm, C-O stretch at 1050–1250 cm) .
- NMR Analysis : Use and NMR in DMSO-d to resolve aromatic protons (δ 6.5–8.0 ppm) and methyl/amine groups .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peak at m/z ~380–400) .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for pyrazolo[3,4-d]pyrimidine derivatives?
- Approach :
- Perform systematic solubility studies in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) at 25°C and 60°C.
- Use Hansen solubility parameters (HSPs) to predict solvent compatibility .
- Case Study : Ethanol and acetonitrile are preferred for recrystallization due to moderate polarity, but conflicting reports may arise from impurities or hydration states .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Assay Design :
- Kinase Inhibition : Test against kinase targets (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values calculated using nonlinear regression .
- Data Interpretation : Compare results with structurally similar compounds (e.g., 1-phenylpyrazolo[3,4-d]pyrimidines) to infer SAR trends .
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- Strategy :
- Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .
- Simulate ADMET properties (e.g., logP, bioavailability) via SwissADME or ADMETLab .
- Validate predictions with in vitro permeability assays (Caco-2 cell monolayers) .
Q. What strategies mitigate side reactions during functional group modifications?
- Solutions :
- Protect the hydroxyl group in propan-1-ol with tert-butyldimethylsilyl (TBS) chloride before introducing electrophilic substituents .
- Optimize reaction conditions (e.g., lower temperature, inert atmosphere) to prevent oxidation of the pyrimidine ring .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting bioactivity data across similar derivatives?
- Workflow :
- Compile IC/EC values from literature (e.g., pyrazolo[3,4-d]pyrimidines in and ).
- Perform meta-analysis using GraphPad Prism to identify outliers and significance thresholds (p < 0.05).
- Investigate structural variations (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl groups) impacting activity .
Q. What chromatographic methods improve purity assessment for this compound?
- HPLC Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
